molecular formula C13H8F3NO3 B6332675 2-[3-(Trifluoromethyl)phenoxy]nitrobenzene CAS No. 500535-62-6

2-[3-(Trifluoromethyl)phenoxy]nitrobenzene

Cat. No.: B6332675
CAS No.: 500535-62-6
M. Wt: 283.20 g/mol
InChI Key: CXEQIZCCTIZZPE-UHFFFAOYSA-N
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Description

2-[3-(Trifluoromethyl)phenoxy]nitrobenzene is a chemical compound that has garnered significant interest in various fields of research due to its unique chemical structure and potential biological activity. This compound is characterized by the presence of a trifluoromethyl group attached to a phenoxy group, which is further connected to a nitrobenzene moiety. The trifluoromethyl group is known for its electron-withdrawing properties, which can significantly influence the compound’s reactivity and stability.

Preparation Methods

The synthesis of 2-[3-(Trifluoromethyl)phenoxy]nitrobenzene typically involves the reaction of 3-(trifluoromethyl)phenol with nitrobenzene under specific conditions. One common method includes the use of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures. The reaction proceeds through a nucleophilic aromatic substitution mechanism, where the phenoxide ion attacks the nitrobenzene ring, resulting in the formation of the desired product.

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

2-[3-(Trifluoromethyl)phenoxy]nitrobenzene can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.

    Oxidation: The phenoxy group can be oxidized to form quinones or other oxidized derivatives using oxidizing agents like potassium permanganate or chromium trioxide.

Common reagents and conditions used in these reactions include hydrogen gas, palladium catalysts, tin(II) chloride, potassium permanganate, and chromium trioxide. The major products formed from these reactions depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-[3-(Trifluoromethyl)phenoxy]nitrobenzene has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound’s unique structure allows it to interact with various biological targets, making it a valuable tool in biochemical research and drug discovery.

    Medicine: Its potential biological activity has led to investigations into its use as a therapeutic agent for various diseases.

    Industry: The compound is used in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism by which 2-[3-(Trifluoromethyl)phenoxy]nitrobenzene exerts its effects is primarily related to its ability to interact with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and reach intracellular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects.

Comparison with Similar Compounds

2-[3-(Trifluoromethyl)phenoxy]nitrobenzene can be compared with other similar compounds, such as:

    3-[2-Chloro-4-(trifluoromethyl)phenoxy]phenol: This compound has a similar structure but contains a chloro group instead of a nitro group, which can influence its reactivity and biological activity.

    2-[3-(Trifluoromethyl)phenoxy]aniline:

The uniqueness of this compound lies in its combination of a trifluoromethyl group and a nitro group, which imparts distinct chemical and biological properties that are not observed in other similar compounds.

Properties

IUPAC Name

1-nitro-2-[3-(trifluoromethyl)phenoxy]benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8F3NO3/c14-13(15,16)9-4-3-5-10(8-9)20-12-7-2-1-6-11(12)17(18)19/h1-8H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXEQIZCCTIZZPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)[N+](=O)[O-])OC2=CC=CC(=C2)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8F3NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

2-[3-(Trifluoromethyl)phenoxy]-1-nitrobenzene (0.92 g, 65%) was prepared from 3-hydroxybenzotrifluoride (0.89 g, 5.5 mmol) and 1-fluoro-2-nitrobenzene (0.71 g, 5.0 mmol) following the general procedure A. This was reduced to 2-[3-(trifluoromethyl)phenoxy]aniline (0.56 g, 68%) following general procedure B. N-[2-(3-Trifluoromethylphenoxy)phenyl]-N′-(thiazol-2-yl)urea (120 mg, 62%) was prepared from 2-[3-(trifluoromethyl)phenoxy]aniline (127 mg, 0.5 mmol) and 2-aminothiazole (60 mg, 0.6 mmol) following the general procedure D.
Quantity
0.89 g
Type
reactant
Reaction Step One
Quantity
0.71 g
Type
reactant
Reaction Step One
Quantity
127 mg
Type
reactant
Reaction Step Two
Quantity
60 mg
Type
reactant
Reaction Step Two
Quantity
0.56 g
Type
reactant
Reaction Step Three

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